3-[6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid
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Overview
Description
3-[6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of bromine and chlorine atoms in the structure enhances its reactivity and potential for various chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving a 2-aminopyridine derivative and an appropriate aldehyde or ketone.
Bromination and chlorination:
Acrylic acid addition: The final step involves the addition of an acrylic acid moiety to the imidazo[1,2-a]pyridine core, which can be achieved through a Heck reaction or a similar coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
3-[6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with similar core structure but lacking the bromine and chlorine substitutions.
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine: Similar structure but without the bromine atom.
3-(4-Bromophenyl)imidazo[1,2-a]pyridine: Similar structure but without the chlorine atom.
Uniqueness
3-[6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for chemical modifications. This dual substitution also contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
(E)-3-[6-bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClN2O2/c17-11-3-7-14-19-16(10-1-4-12(18)5-2-10)13(20(14)9-11)6-8-15(21)22/h1-9H,(H,21,22)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBFBZRVTKZRRG-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Br)C=CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Br)/C=C/C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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